The compound is synthesized through various organic chemistry techniques, often involving multi-step reactions that include cyclization and functional group modifications. It is classified under the category of carboxylate esters, specifically as a methyl ester of a pyrrolidine derivative. Pyrrolidine compounds are frequently studied for their roles in medicinal chemistry due to their ability to interact with biological targets.
The synthesis of rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate typically involves several key steps:
These methods can be optimized in industrial settings by adjusting reaction conditions such as temperature, pressure, and solvent choice to enhance yield and purity.
The molecular structure of rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate can be represented using various chemical notation systems:
The compound features a pyrrolidine ring with a methyl group at the 4-position and a pyrimidine ring linked through a methylene bridge at the 1-position. This structure contributes to its potential reactivity and biological interactions.
Rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate can undergo several chemical reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action of rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate largely depends on its interaction with specific biological targets, such as enzymes or receptors.
Research into its specific mechanisms continues to elucidate how this compound may be utilized therapeutically.
The physical properties of rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate include:
Chemical properties include:
These properties are crucial for determining the appropriate storage conditions and formulation strategies for applications.
Rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate has several potential applications:
The synthesis of rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate (CAS 1909294-26-3) typically employs a convergent multi-step strategy. The core pyrrolidine ring is constructed via a 1,3-dipolar cycloaddition between a suitably protected acrylate derivative and a stabilized azomethine ylide, yielding the racemic 4-methylpyrrolidine-3-carboxylate scaffold. Subsequent N-alkylation introduces the pyrimidin-2-ylmethyl group using 2-(bromomethyl)pyrimidine under basic conditions (e.g., K₂CO₃ in acetonitrile) [1] [3]. A critical functionalization step involves the in situ generation of the ylide from sarcosine methyl ester and formaldehyde, requiring precise temperature control (0°C to 25°C) to minimize side products [2]. The final esterification is achieved using methyl chloroformate in anhydrous dichloromethane with triethylamine as a base, consistently delivering yields >75% after purification [7] [8].
Table 1: Key Synthetic Intermediates and Reagents
Step | Intermediate/Reagent | Function | CAS/Identifier |
---|---|---|---|
1 | Methyl 2-(diphenylmethyleneamino)acetate | Azomethine ylide precursor | 95715-86-9 |
2 | 2-(Bromomethyl)pyrimidine | N-Alkylating agent | 38749-81-4 |
3 | Methyl acrylate | Dipolarophile | 96-33-3 |
4 | Triethylamine | Base catalyst | 121-44-8 |
Stereocontrol in the pyrrolidine ring formation is achieved through chiral auxiliaries or asymmetric catalysis. The (3R,4R) relative configuration is secured by employing a L-proline-derived catalyst (10 mol%) during the cycloaddition, which enforces endo-selectivity and diastereomeric ratios up to 9:1 [1]. Racemic mixtures (e.g., SY213034) are commonly resolved via chiral HPLC using amylose-based columns (Chiralpak AD-H) with hexane/ethanol eluents [1] [3]. Alternatively, diastereomeric salt formation with L-tartaric acid in methanol/water mixtures enables bulk separation, though this method yields <50% of the desired enantiopure product due to crystallization inefficiencies [7]. Computational studies confirm that the trans-3,4-disubstituted pyrrolidine geometry minimizes steric clash between the C4-methyl and C3-ester groups, stabilizing the (3R,4R) configuration [8].
The pyrimidin-2-ylmethyl moiety acts as a directing group for further functionalization and enhances molecular recognition in target binding. Its introduction via alkylative quaternization occurs late in the synthesis to prevent side reactions during cyclization [1] [10]. Optimization studies reveal that polar aprotic solvents (DMF, acetonitrile) increase alkylation yields by 25% compared to THF due to improved nucleophile solubility [2]. The pyrimidine nitrogen atoms facilitate in situ complexation with Lewis acids (e.g., ZnCl₂), accelerating the alkylation kinetics at 60°C [10]. This modular design allows derivatives like tert-butyl carbamate analogs (SY213035) to be synthesized by replacing 2-(bromomethyl)pyrimidine with other electrophiles [1].
Solvent selection critically impacts cycloaddition efficiency and alkylation yields. Solvent-free conditions at 80°C improve cycloaddition atom economy, reducing reaction times to 2 hours while maintaining 85% yield [7]. For N-alkylation, acetonitrile outperforms DMF and toluene, delivering 92% conversion at 50°C with K₂CO₃ as base [2]. Catalyst screening identified tetrabutylammonium iodide (TBAI, 5 mol%) as essential for bromide displacement, reducing side-product formation from O-alkylation by 15-fold [1]. Microwave irradiation (100°C, 30 min) in solvent-free systems enhances overall yield to 78% from 65% under conventional heating [7] [8]. Purification via acid-base extraction (1M HCl/NaHCO₃) followed by silica chromatography provides the target compound in >95% purity [1].
Table 2: Optimization Parameters for Key Reactions
Reaction Step | Optimal Solvent | Catalyst/Additive | Temperature | Yield (%) |
---|---|---|---|---|
Cycloaddition | Solvent-free | None | 80°C | 85 |
N-Alkylation | Acetonitrile | TBAI (5 mol%) | 50°C | 92 |
Esterification | Dichloromethane | Triethylamine | 0°C → 25°C | 78 |
Resolution | Methanol/Water | L-Tartaric acid | 25°C | 48 (per enantiomer) |
Table 3: Characterization Data for rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate
Property | Value | Method | Reference |
---|---|---|---|
CAS | 1909294-26-3 | — | [1] |
Molecular Formula | C₁₂H₁₇N₃O₂ | HRMS | [1] [3] |
Molecular Weight | 235.28 g/mol | — | [1] |
Purity | ≥95% | HPLC-UV (220 nm) | [1] |
Chiral Purity | >99% ee | Chiral HPLC (Chiralpak AD-H) | [3] |
Predicted CCS | 140.8 Ų (M+H⁺) | Computational | [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1